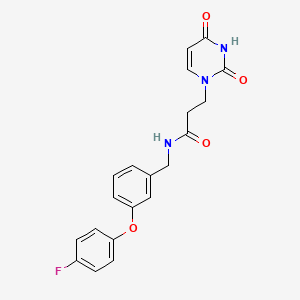
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide is an intriguing organic compound with a distinct molecular structure. It features a pyrimidine ring and a fluorinated benzyl group, indicative of its potential reactivity and utility in various fields such as medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Here's a generalized synthetic route:
Formation of the Pyrimidine Ring: : This step involves cyclization reactions, often starting with a urea derivative and appropriate carbonyl-containing compounds under acidic or basic conditions.
Attachment of the Benzyl Group: : The next step includes the functionalization of the pyrimidine ring by introducing the benzyl group, facilitated by nucleophilic substitution reactions.
Addition of the Propanamide Side Chain: : The final step entails the attachment of the propanamide moiety through condensation or amidation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, the production of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide requires careful optimization of reaction conditions to ensure high yield and purity. This might involve:
Optimization of Solvent Systems: : To enhance solubility and reaction rates.
Catalyst Selection: : Employing metal catalysts like palladium or copper to accelerate specific reaction steps.
Purification Techniques: : Utilizing chromatography and crystallization for final product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the pyrimidine ring, potentially forming more reactive intermediates.
Reduction: : It may be reduced at specific functional groups, such as the carbonyl groups, leading to a variety of derivatives.
Substitution: : The fluorinated benzyl group allows for nucleophilic or electrophilic substitution reactions, enabling functional modifications.
Common Reagents and Conditions
Oxidation: : Agents like KMnO₄ or H₂O₂ under mild conditions.
Reduction: : Reagents like NaBH₄ or LiAlH₄.
Substitution: : Typical reagents include halides, alcohols, and amines under catalysis.
Major Products Formed
Depending on the specific reactions, products may include:
Hydroxylated pyrimidine derivatives.
Reduced alcohol or amine derivatives of the compound.
Substituted benzyl analogs.
Applications De Recherche Scientifique
The compound has broad applications across various scientific domains:
Chemistry: : Utilized as an intermediate in organic synthesis for producing complex molecules.
Biology: : Acts as a probe or ligand in studying enzyme interactions and metabolic pathways.
Medicine: : Potentially explored as a pharmacophore in drug development, particularly in targeting specific diseases due to its structural attributes.
Industry: : Used in material science for developing new polymers and coatings with enhanced properties.
Mécanisme D'action
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide exerts its effects through:
Interaction with Molecular Targets: : Binding to specific enzymes or receptors, affecting their activity.
Pathway Modulation: : Altering signaling pathways involved in disease processes or cellular functions.
Comparaison Avec Des Composés Similaires
When compared to structurally similar compounds, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(4-fluorophenoxy)benzyl)propanamide stands out due to:
Unique Functional Groups: : The combination of pyrimidine and fluorinated benzyl groups offers unique reactivity profiles.
Enhanced Stability and Reactivity: : Fluorination often enhances metabolic stability and biological activity.
List of Similar Compounds
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide
N-benzyl-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)propanamide
Exploring its properties opens doors to many scientific insights and innovations
Propriétés
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c21-15-4-6-16(7-5-15)28-17-3-1-2-14(12-17)13-22-18(25)8-10-24-11-9-19(26)23-20(24)27/h1-7,9,11-12H,8,10,13H2,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFWQYNDNORJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













